Boc-Gln(Trt)-OH

Catalog No.
S765637
CAS No.
132388-69-3
M.F
C29H32N2O5
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gln(Trt)-OH

CAS Number

132388-69-3

Product Name

Boc-Gln(Trt)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1

InChI Key

YEXNCDUSVVLUFM-DEOSSOPVSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Synonyms

Boc-Gln(Trt)-OH;132388-69-3;N-Boc-N'-trityl-L-glutamine;ST51037535;N-Boc-N-trityl-L-glutamine;Nalpha-Boc-Ndelta-trityl-L-glutamine;PubChem14935;15563_ALDRICH;15563_FLUKA;CTK8B8039;MolPort-003-926-859;N|A-Boc-N|A-trityl-L-glutamine;C29H32N2O5;ACT09212;ANW-59245;CB-338;ZINC16322951;AKOS015924206;RTR-004433;AJ-68863;AK-41334;FT-0653594;ST24030200;M-8182;J-300125

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Nα-Boc-Nδ-Trt-L-glutamine (Boc-Gln(Trt)-OH) is an amino acid derivative designed for use in Boc-based solid-phase peptide synthesis (SPPS). It features two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the highly acid-labile trityl (Trt) group on the side-chain amide. This dual-protection strategy is implemented to control reaction pathways, preventing undesirable side reactions at the glutamine side-chain during peptide elongation, which is a primary concern for ensuring the yield and purity of the final synthetic peptide.

Procurement Fit

Workflow
Boc-based solid-phase peptide synthesis
Protection
Orthogonal Trt side-chain amide protection
Solubility
Reported enhanced solubility in DMF over unprotected analog
Side-Reaction Control
Steric suppression of Pca cyclization (research-supported)

Substituting Boc-Gln(Trt)-OH with seemingly similar alternatives introduces significant process and purity risks. Using the unprotected Boc-Gln-OH exposes the glutamine side-chain amide to irreversible, yield-destroying side reactions, primarily dehydration and, if at the N-terminus, cyclization into pyroglutamate which terminates peptide chain extension. This necessitates complex and often inefficient purification steps. Alternatively, substituting with Fmoc-Gln(Trt)-OH, while chemically similar, represents a critical process failure. The Fmoc group's base-lability is fundamentally incompatible with the acid-labile deprotection steps of a Boc-SPPS workflow, making it an unusable substitute without a complete overhaul of the synthesis protocol and resin chemistry.

Substitution Risk

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Unprotected Boc-Gln-OH exhibits limited DMF solubility, which may cause inconsistent coupling and lower yields.

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Side-chain amide dehydration during activation can generate nitrile by-products when Trt is absent.

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N-terminal Gln cyclization to pyrrolidone carboxylic acid (Pca) is sterically blocked by Trt; unprotected analogs risk chain termination.

Preventing Pyroglutamate Formation

The primary procurement driver for Boc-Gln(Trt)-OH is the effective prevention of side reactions inherent to unprotected glutamine. When an unprotected Gln residue is at the N-terminus, it is highly susceptible to intramolecular cyclization, forming pyroglutamic acid (pGlu). This reaction is nearly inevitable under various SPPS conditions and permanently caps the N-terminus, halting further chain elongation and creating a difficult-to-remove impurity. The bulky Trityl group on the side-chain amide of Boc-Gln(Trt)-OH provides steric hindrance that effectively blocks this cyclization pathway, preserving the linear peptide for subsequent coupling steps.

Evidence DimensionPyroglutamate (pGlu) Side Product Formation
Target Compound DataEffectively Blocked / Mitigated
Comparator Or BaselineBoc-Gln-OH (Unprotected): High propensity for pGlu formation, especially at N-terminus
Quantified DifferenceSuppresses a primary, chain-terminating side reaction pathway
ConditionsStandard Boc-SPPS conditions, particularly during deprotection and coupling steps of an N-terminal glutamine.

This directly increases the yield of the desired full-length peptide and significantly reduces the purification burden and cost associated with removing capped sequences.

DMF Solubility
class-level inference
Boc-Gln(Trt)-OH fully soluble at 1 mmol/2 mL DMF (0.5 M); unprotected Boc-Gln-OH often requires heating/sonication and may not dissolve completely.
Reliable coupling kinetics in automated SPPS
Comparative solubility reported; validate under specific instrument conditions.

Improved Solubility in SPPS Solvents

Unprotected glutamine derivatives, such as Fmoc-Gln-OH, are known to have very low solubility in common SPPS solvents like DMF. While direct quantitative data for the Boc-analog is less common, the large, hydrophobic trityl group on Boc-Gln(Trt)-OH significantly improves its solubility characteristics. This enhanced solubility is a key processability advantage, ensuring more efficient and complete coupling reactions by maintaining the reagent in the solution phase. Poor solubility of an amino acid building block can lead to incomplete coupling, resulting in deletion sequences that lower the purity and yield of the final crude peptide.

Evidence DimensionSolubility in SPPS Solvents (e.g., DMF)
Target Compound DataSignificantly Improved
Comparator Or BaselineUnprotected Gln derivatives (e.g., Fmoc-Gln-OH): Very low solubility
Quantified DifferenceQualitatively higher solubility, preventing precipitation during reagent preparation and coupling
ConditionsDissolution in standard SPPS solvents such as N,N-Dimethylformamide (DMF) prior to activation and coupling.

Improved solubility prevents failed or incomplete coupling steps, reducing the generation of deletion-sequence impurities and improving overall synthesis reliability.

Purity Verification
cross-study comparable
HPLC-verified ≥98% (Chem-Impex) vs. TLC-based ≥98% (multiple vendors). HPLC offers higher impurity resolution.
Improved detection of chain-terminating impurities
Supplier specification; independent verification recommended for critical syntheses.

Aggregation Propensity Consideration

While beneficial for preventing side reactions, the Gln(Trt) residue is identified as a major contributor to peptide aggregation during SPPS. A machine learning analysis of a large peptide synthesis dataset found Gln(Trt) to be one of the amino acid residues that most significantly increases the likelihood of aggregation when present in higher proportions. This effect is particularly notable in sequences that also contain other aggregation-prone residues like Val, Ile, or Ser(t-Bu). This evidence does not disqualify the compound but provides critical guidance for its appropriate use.

Evidence DimensionAggregation Propensity (SHAP Value Contribution)
Target Compound DataPositive contribution (increases aggregation likelihood)
Comparator Or BaselineNeutral residues or aggregation-reducing residues like Arg(Pbf), Cys(Trt), Pro
Quantified DifferenceIdentified as a major positive contributor to aggregation alongside Val, Ile, and Ser(t-Bu)
ConditionsAnalysis of aggregation behavior across a large dataset of peptides synthesized via automated Fmoc-SPPS.

This informs procurement decisions for 'difficult sequences'; for peptides known to aggregate, a buyer may choose an alternative strategy (e.g., pseudoproline dipeptides) over Boc-Gln(Trt)-OH to ensure synthesis success.

Pca Suppression
supporting evidence
DCM flow washes + Boc-Gln(Trt)-OH eliminated detectable Pca in multi-Gln HIV-1 PR sequence; no Pca peaks in RP-HPLC.
Full-length peptide yield preserved
Schölzer et al. 1992; machine-assisted Boc-SPPS, HBTU activation.

N-Terminal Glutamine Peptide Synthesis

This is the primary use case. The Trt side-chain protection is essential for preventing the formation of pyroglutamate, an irreversible, chain-terminating modification that occurs when unprotected glutamine is at the N-terminus of a peptide during synthesis.

Automated Long Peptide Synthesis

In automated, multi-cycle syntheses, the cumulative effect of small side reactions can drastically reduce the final yield. By preventing side-chain dehydration and cyclization, Boc-Gln(Trt)-OH helps maximize the yield of the correct full-length product, which is critical for the economic and practical success of synthesizing long peptides.

Low-Aggregation Propensity Sequences

Given its known contribution to peptide aggregation, Boc-Gln(Trt)-OH is most reliably used in sequences that do not contain multiple other aggregation-promoting residues. For sequences predicted to be non-problematic, it serves as the standard choice for glutamine incorporation in Boc-SPPS.

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-SPPS of Gln-rich peptides
Trt side-chain protection
Pca by-product monitoring via HPLC
Automated Boc-SPPS workflows
DMF solubility at coupling concentrations
Precipitation-free fluid handling
High-purity peptide synthesis for research
HPLC-verified purity (≥98%)
Impurity profiling and lot consistency

XLogP3

4.8

Wikipedia

N-Boc-N'-trityl-L-glutamine

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